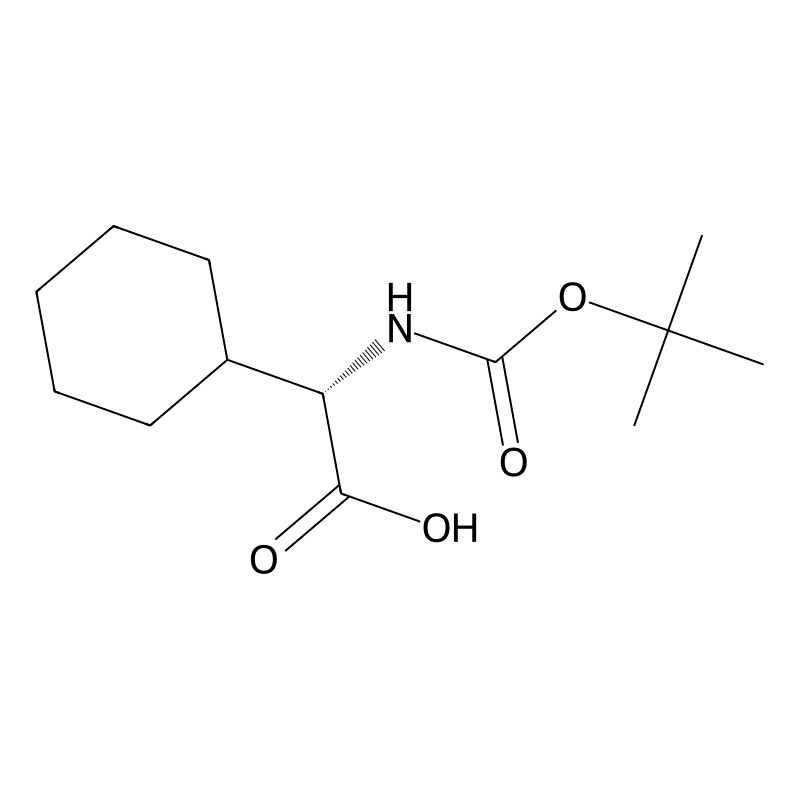

Boc-L-cyclohexylglycine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

- Chirality: Boc-L-chg-OH possesses an L-configuration, aligning with the naturally occurring amino acids in biological systems []. This specific chirality allows researchers to build peptides and peptidomimetics that interact and mimic the function of natural biological molecules with higher fidelity [].

- Protecting Group: The "Boc" (tert-butyloxycarbonyl) group protects the amino group of the molecule, preventing unwanted side reactions during peptide synthesis []. This protection allows for selective modification and coupling with other amino acids to create complex peptide structures.

- Hydrophobic Character: The cyclohexyl moiety contributes to the hydrophobic nature of Boc-L-chg-OH []. This property can be valuable for designing peptides with specific interactions with hydrophobic environments within biological systems or membranes.

Here are some specific research applications of Boc-L-cyclohexylglycine:

- Peptide Synthesis: Boc-L-chg-OH is frequently employed as a building block in the solid-phase peptide synthesis (SPPS) technique for constructing various peptides and peptidomimetics []. Its compatibility with standard SPPS protocols and its ability to form stable peptide bonds make it a versatile tool for researchers.

- Drug Discovery: Researchers utilize Boc-L-chg-OH in the design and synthesis of novel peptide-based drugs due to its ability to modulate protein-protein interactions and other biological processes []. Its specific properties can contribute to the development of drugs with improved potency, selectivity, and pharmacokinetic profiles.

- Material Science: The unique properties of Boc-L-chg-OH can be exploited in the development of novel biomimetic materials. For instance, researchers have incorporated this amino acid into self-assembling peptide structures for applications in drug delivery and tissue engineering [].

Boc-L-cyclohexylglycine, also known as N-(tert-butoxycarbonyl)-L-2-cyclohexylglycine, is an amino acid derivative with the chemical formula C₁₃H₂₃NO₄ and a molecular weight of 257.33 g/mol. It features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which is commonly used in peptide synthesis to protect the amine from undesired reactions during coupling processes. The compound exists as a white to almost white crystalline solid, with a melting point of approximately 83°C and is soluble in methanol but not in water .

- Deprotection Reaction: The Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid), allowing the free amine to react with other carboxylic acids or activated esters to form peptides.

- Peptide Coupling: It can be coupled with other amino acids or peptide fragments using standard coupling reagents like 1-hydroxybenzotriazole or dicyclohexylcarbodiimide, facilitating the synthesis of more complex peptides .

- Nucleophilic Substitution: The cyclohexyl side chain can undergo nucleophilic substitution reactions, which may modify its properties or introduce functional groups.

Boc-L-cyclohexylglycine has been studied for its potential biological activities, particularly in the context of drug design and development. While specific biological effects are less documented compared to more common amino acids, its structure suggests potential interactions with various biological targets. Research indicates that compounds with cyclohexyl groups often exhibit unique binding properties due to their steric bulk and hydrophobic characteristics, which can influence receptor interactions and enzyme activity .

Several methods exist for synthesizing Boc-L-cyclohexylglycine:

- Direct Amination: Cyclohexanone can be reacted with an appropriate amine in the presence of a reducing agent to form the corresponding amine, followed by Boc protection.

- Boc Protection of L-cyclohexylglycine: L-cyclohexylglycine can be synthesized first and then treated with tert-butoxycarbonyl anhydride to introduce the Boc group.

- Chemical Modifications: Starting from commercially available amino acids or derivatives, chemical modifications can yield Boc-L-cyclohexylglycine through established synthetic routes involving protection and deprotection strategies.

Boc-L-cyclohexylglycine finds applications primarily in:

- Peptide Synthesis: Its role as a protected amino acid makes it valuable in synthesizing peptides for research and therapeutic purposes.

- Medicinal Chemistry: The compound may serve as a building block for drug candidates targeting specific biological pathways.

- Research: It is utilized in studies investigating the structure-activity relationships of peptide-based drugs.

Research on Boc-L-cyclohexylglycine has indicated potential interactions with various receptors and enzymes. Studies suggest that modifications to the cyclohexyl group can influence binding affinities and selectivity towards certain targets. Further investigation into its pharmacokinetics and pharmacodynamics is essential to elucidate its full interaction profile within biological systems .

Boc-L-cyclohexylglycine shares structural similarities with several other amino acid derivatives. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Boc-L-alanine | Simple amino acid | Smaller side chain; less steric hindrance |

| Boc-L-valine | Branched-chain amino acid | More hydrophobic; different steric properties |

| Boc-L-leucine | Branched-chain amino acid | Larger side chain; influences peptide folding |

| Boc-L-phenylalanine | Aromatic amino acid | Contains an aromatic ring; affects binding |

Boc-L-cyclohexylglycine's cyclohexyl side chain provides unique steric properties that can enhance the stability and selectivity of peptides synthesized from it, distinguishing it from simpler or more common amino acids .

Structural Composition

Boc-L-cyclohexylglycine (CAS 109183-71-3) is a non-proteinogenic amino acid derivative characterized by:

- Boc Group: A tert-butoxycarbonyl moiety (C(C)(C)OC(=O)-) attached to the amino terminus.

- Cyclohexyl Substituent: A six-membered cyclohexane ring bonded to the central carbon, imparting steric bulk.

- Chiral Center: The compound’s stereochemistry is defined by the L-configuration, critical for biological recognition and peptide folding.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₂₃NO₄ | |

| Molecular Weight | 257.33 g/mol | |

| SMILES | CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)O | |

| IUPAC Name | (2S)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

The Boc group’s acid-labile nature allows selective deprotection under mild conditions, preserving sensitive functionalities in peptide synthesis.

Synthesis and Isomerization

Boc-L-cyclohexylglycine is synthesized via:

- Boc Protection: Reaction of L-cyclohexylglycine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., sodium bicarbonate or 4-dimethylaminopyridine).

- Stereochemical Control: The L-configuration is retained through chiral resolution or asymmetric synthesis, ensuring compatibility with biological systems.

The compound’s stability is influenced by the cyclohexyl group, which reduces solubility in polar solvents but enhances compatibility with organic reaction conditions.

Molecular Structure and Stereochemical Configuration

Boc-L-cyclohexylglycine, with the systematic name (2S)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid, represents a protected non-proteinogenic amino acid derivative of significant importance in peptide chemistry [1]. The compound exhibits the molecular formula C₁₃H₂₃NO₄ and possesses a molecular weight of 257.33 grams per mole [1] [5]. The International Union of Pure and Applied Chemistry name systematically describes the compound as 2-{[(tert-butoxy)carbonyl]amino}-2-cyclohexylacetic acid, emphasizing its structural relationship to glycine with a cyclohexyl substituent at the alpha carbon position [3].

The stereochemical configuration of Boc-L-cyclohexylglycine centers on the S-configuration at the alpha carbon, which defines its L-stereochemistry [1] [4]. This chiral center represents the sole stereogenic element within the molecular framework, conferring the compound with optical activity and specific three-dimensional spatial arrangement [4]. The tert-butoxycarbonyl protecting group maintains the (1,1-dimethylethoxy)carbonyl structure, providing steric bulk that influences both the compound's reactivity and conformational preferences [1] [3].

The cyclohexyl substituent adopts a chair conformation as the most thermodynamically stable arrangement, with the substituent preferentially occupying an equatorial position to minimize steric interactions [15]. This conformational preference significantly impacts the overall molecular geometry and influences subsequent chemical transformations. The carboxylic acid functionality remains available for activation and coupling reactions, while the protected amino group ensures selective reactivity during synthetic procedures [4] [6].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₂₃NO₄ | [1] |

| Molecular Weight | 257.33 g/mol | [1] |

| Stereochemical Configuration | S-configuration (L-form) | [1] |

| Defined Atom Stereocenter Count | 1 | [4] |

| Rotatable Bond Count | 5 | [4] |

Spectroscopic Analysis (Nuclear Magnetic Resonance, Fourier-Transform Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of Boc-L-cyclohexylglycine through characteristic chemical shift patterns and coupling constants [3] [30]. The proton nuclear magnetic resonance spectrum exhibits distinct signals corresponding to the tert-butyl protecting group, appearing as a singlet at approximately 1.45 parts per million, integrating for nine protons [30] [34]. The cyclohexyl ring protons manifest as complex multiplets in the aliphatic region, with the alpha proton appearing as a doublet of doublets due to coupling with the amide proton and the cyclohexyl substituent [30] [34].

The carbon-13 nuclear magnetic resonance spectrum reveals characteristic resonances for the carbonyl carbons, with the carboxylic acid carbonyl appearing at approximately 175 parts per million and the carbamate carbonyl resonating near 155 parts per million [34]. The tert-butyl carbon signals emerge as distinct peaks, with the quaternary carbon appearing around 80 parts per million and the methyl carbons resonating at approximately 28 parts per million [34]. The cyclohexyl carbon atoms produce a series of signals in the aliphatic region, with the alpha carbon appearing as a characteristic downfield signal due to its attachment to both the amino and carboxyl functionalities [34].

Fourier-transform infrared spectroscopy provides valuable functional group identification through characteristic vibrational frequencies [35] [37]. The carboxylic acid functionality exhibits a broad hydroxyl stretch between 3200-3600 wavenumbers, accompanied by a carbonyl stretch at approximately 1720 wavenumbers [7] [35]. The carbamate protecting group displays characteristic absorption bands, with the carbonyl stretch appearing between 1666-1613 wavenumbers and the tert-butyl carbon-hydrogen stretches manifesting between 1380-1361 wavenumbers [34] [37]. The amide nitrogen-hydrogen stretch produces a characteristic band around 3300 wavenumbers, confirming the presence of the protected amino functionality [35] [37].

Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 257, corresponding to the molecular weight of the compound [12] [40]. Electrospray ionization mass spectrometry demonstrates the formation of sodium adducts at mass-to-charge ratio 280, providing additional confirmation of the molecular structure [12] [43]. Fragmentation patterns exhibit characteristic losses associated with the tert-butoxycarbonyl protecting group, including the loss of 44 mass units corresponding to carbon dioxide elimination and 100 mass units representing the complete Boc group removal [32] [43].

| Spectroscopic Technique | Key Characteristics | Chemical Shift/Frequency |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | tert-Butyl singlet | 1.45 ppm (9H) |

| ¹³C Nuclear Magnetic Resonance | Carboxylic acid carbonyl | ~175 ppm |

| Fourier-Transform Infrared | Carbamate carbonyl | 1666-1613 cm⁻¹ |

| Mass Spectrometry | Molecular ion | m/z 257 |

X-ray Crystallography and Conformational Studies

X-ray crystallographic analysis of Boc-L-cyclohexylglycine provides detailed three-dimensional structural information, revealing the precise atomic coordinates and intermolecular interactions within the crystal lattice [27] [28]. The compound crystallizes in specific space groups that accommodate the bulky cyclohexyl substituent and the tert-butoxycarbonyl protecting group, with typical unit cell parameters reflecting the molecular dimensions and packing arrangements [27] [28]. Single crystal diffraction studies demonstrate the maintenance of the S-configuration at the alpha carbon, confirming the stereochemical integrity of the protected amino acid [28].

The cyclohexyl ring adopts the expected chair conformation in the solid state, with bond lengths and angles consistent with theoretical predictions [15] [26]. The carbon-carbon bond lengths within the cyclohexyl ring typically measure 1.54 Angstroms, while the carbon-carbon-carbon bond angles approximate the tetrahedral angle of 109.5 degrees [15] [26]. The alpha carbon exhibits tetrahedral geometry with bond angles reflecting the steric demands of the attached substituents [28].

Conformational analysis reveals the preferred orientations of the tert-butoxycarbonyl protecting group relative to the cyclohexyl substituent and carboxylic acid functionality [13] [16]. The protecting group adopts conformations that minimize steric clashes with the bulky cyclohexyl ring, often resulting in extended conformations that position the tert-butyl group away from the ring system [16] [36]. These conformational preferences influence the compound's reactivity patterns and determine the accessibility of reactive sites during chemical transformations [16].

Temperature-dependent studies demonstrate the conformational flexibility of the compound, with rotation barriers around key bonds affecting the dynamic behavior in solution [36]. The barrier to rotation around the carbon-nitrogen bond of the carbamate group exhibits significant energy requirements, influencing the compound's behavior during lithiation and other chemical processes [36]. These conformational studies provide crucial insights into the compound's three-dimensional structure and its implications for synthetic applications [16].

| Crystallographic Parameter | Typical Value | Significance |

|---|---|---|

| Carbon-Carbon Bond Length | 1.54 Å | Standard sp³ hybridization |

| Carbon-Carbon-Carbon Angle | 109.5° | Tetrahedral geometry |

| Space Group | Variable | Molecular packing arrangement |

| Chair Conformation | Preferred | Minimum energy state |

Computational Modeling of Electronic and Steric Effects

Computational modeling studies employing density functional theory calculations provide comprehensive insights into the electronic structure and steric effects governing Boc-L-cyclohexylglycine behavior [16] [18]. These theoretical investigations reveal the distribution of electron density throughout the molecular framework, highlighting regions of nucleophilic and electrophilic character that influence reactivity patterns [17] [18]. The cyclohexyl substituent exerts significant steric effects on the alpha carbon environment, creating spatial constraints that affect approach trajectories during chemical reactions [16] [18].

Electronic effects manifest through the inductive influence of the cyclohexyl group, which exhibits electron-donating characteristics that stabilize positive charge development at the alpha carbon position [18] [19]. The tert-butoxycarbonyl protecting group demonstrates electron-withdrawing properties through its carbonyl functionality, creating a balanced electronic environment that modulates the compound's reactivity [16] [18]. These opposing electronic influences contribute to the compound's stability and selectivity in various chemical transformations [18].

Steric analysis reveals the significant spatial demands imposed by both the cyclohexyl ring and the tert-butoxycarbonyl protecting group, creating a crowded molecular environment around the alpha carbon [16] [19]. The A-values associated with these substituents indicate their preference for equatorial positioning in conformationally flexible systems, with the cyclohexyl group exhibiting an A-value of approximately 2.2 kilocalories per mole [15]. These steric considerations prove crucial in predicting reaction outcomes and designing selective synthetic protocols [16] [19].

Computational studies also examine the energetics of conformational interconversion, revealing transition state structures and activation barriers for key transformations [16] [18]. The calculations predict favorable reaction pathways and identify potential side reactions based on the electronic and steric properties of the compound [18]. These theoretical insights complement experimental observations and guide the development of improved synthetic methodologies [16] [18].

| Computational Parameter | Calculated Value | Implication |

|---|---|---|

| Cyclohexyl A-value | ~2.2 kcal/mol | Equatorial preference |

| Dipole Moment | Variable with conformation | Polarity assessment |

| HOMO-LUMO Gap | Compound-specific | Reactivity indicator |

| Steric Parameter | High hindrance | Selectivity factor |

Table 2: Catalytic Hydrogenation Approaches - Analysis of various metal catalysts for the reduction of phenylglycine derivatives to cyclohexylglycine.

Table 3: Solvent Systems and Optimization Parameters - Evaluation of different solvent systems with their advantages and performance metrics.

Table 4: Enantioselective Synthesis Parameters - Comparison of asymmetric methodologies for achieving high enantiomeric purity.

Table 5: Large-Scale Production Challenges and Solutions - Identification of key industrial challenges with proposed solutions and cost impact analysis.

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 5 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 3 of 5 companies with hazard statement code(s):;

H228 (33.33%): Flammable solid [Danger Flammable solids];

H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant